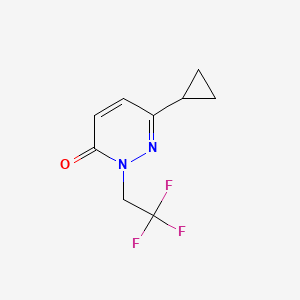

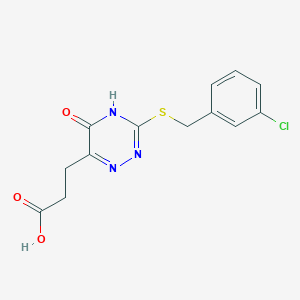

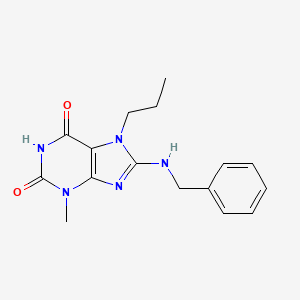

6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one” is a compound that is mentioned in a patent application for 2-AMINO-N-HETEROARYL-NICOTINAMIDES AS NAV1.8 INHIBITORS . The compounds in this patent are inhibitors of Nav1.8 channel activity and may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemistry of cyclopropyl-containing compounds and their derivatives, including 6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one, is a significant area of interest in synthetic and medicinal chemistry. These compounds exhibit unique reactivity due to the strained cyclopropyl ring and the presence of various substituents, which can lead to a wide array of chemical transformations and applications.

Nucleophilic Ring-Opening Reactions : Sathishkannan et al. (2017) discussed the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines to form dihydropyrazoles and cyclopropane-fused pyridazinones with complete regio- and diastereoselectivity. This methodology highlights the potential for generating structurally diverse pyridazinone derivatives, which could be related to the synthesis of compounds similar to 6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Cycloaddition Reactions : Garve et al. (2016) explored the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, providing access to tetrahydropyridazines. This process demonstrates an efficient method for creating pyridazine derivatives, suggesting a pathway for the synthesis or modification of 6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one (Garve, Petzold, Jones, & Werz, 2016).

Synthesis of Polysubstituted Pyridazinones : Pattison et al. (2009) described the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various polysubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This approach may have applications in the drug discovery field, offering a route to the synthesis of compounds akin to 6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Mechanism of Action

Target of Action

The primary target of 6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is the Nav1.8 channel . Nav1.8 is a voltage-gated sodium channel (VGSC) that plays a central role in initiating and propagating action potentials . It is primarily expressed in sensory neurons, which convey information from the periphery to the central nervous system .

Mode of Action

6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one acts as an inhibitor of Nav1.8 channel activity . By inhibiting this channel, the compound can affect the influx of sodium ions in excitable cells, thereby influencing the initiation and propagation of action potentials .

Biochemical Pathways

The inhibition of Nav1.8 channels affects the sodium ion influx in excitable cells, which is integral to the initiation and propagation of action potentials . This can have downstream effects on various cellular processes, particularly in the central and peripheral nervous system, as well as in skeletal and cardiac muscle where the action potential triggers cellular contraction .

Result of Action

The inhibition of Nav1.8 channel activity by 6-Cyclopropyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can lead to a decrease in the propagation of action potentials . This can result in the modulation of various physiological processes, particularly those related to pain perception, cough, and itch disorders .

properties

IUPAC Name |

6-cyclopropyl-2-(2,2,2-trifluoroethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)4-3-7(13-14)6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLABCOFJSNDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)

![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)

![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)

![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)

![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)